molecular formula C25H20F3NO4 B8059332 N-Fmoc-4-trifluoromethylbenzyl-glycine

N-Fmoc-4-trifluoromethylbenzyl-glycine

Cat. No.: B8059332
M. Wt: 455.4 g/mol
InChI Key: QHIAWNFPZNMPFM-UHFFFAOYSA-N
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Description

N-Fmoc-4-trifluoromethylbenzyl-glycine is a useful research compound. Its molecular formula is C25H20F3NO4 and its molecular weight is 455.4 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[[4-(trifluoromethyl)phenyl]methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO4/c26-25(27,28)17-11-9-16(10-12-17)13-29(14-23(30)31)24(32)33-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIAWNFPZNMPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CC=C(C=C4)C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for N Fmoc 4 Trifluoromethylbenzyl Glycine and Analogous Structures

Chemical Synthesis of N-Alkylated Glycine (B1666218) Scaffolds

The creation of the N-alkylated glycine core is the foundational stage in the synthesis of the target compound. This involves forming a stable bond between the glycine nitrogen and the 4-trifluoromethylbenzyl group. Several classical and modern organic chemistry reactions can be employed to achieve this transformation efficiently.

Reductive Amination as a Pathway to N-Substitution

Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds, making it a primary choice for synthesizing N-substituted amino acids. rsc.org The process typically begins with the reaction of a glycine derivative, often an ester to enhance solubility and protect the carboxyl group, with 4-(trifluoromethyl)benzaldehyde. This initial step forms an intermediate imine, or Schiff base.

Alkylation Reactions Utilizing Benzyl (B1604629) Halides

Direct alkylation of a glycine synthon with a reactive benzyl halide presents another key synthetic route. bristol.ac.ukresearchgate.netorganic-chemistry.org In this approach, a glycine derivative, such as N-(diphenylmethylene) glycine ethyl ester, is treated with 4-(trifluoromethyl)benzyl bromide or chloride in the presence of a base. acs.org The base is crucial for deprotonating the starting material, allowing it to act as a nucleophile.

A significant challenge in this method is controlling the degree of alkylation. The desired mono-N-alkylated product can potentially react further to form an unwanted N,N-dialkylated byproduct. monash.edu To mitigate this, reaction parameters such as the stoichiometry of the reactants, temperature, and the nature of the base and solvent must be carefully optimized. Phase-transfer catalysts are sometimes employed to facilitate the reaction between the aqueous and organic phases, improving yields and selectivity. acs.orgmonash.edu

Oxazolidinone Methodologies for N-Alkyl-N-Fmoc Amino Acid Preparation

A more advanced strategy for preparing N-alkyl amino acids, including those with Fmoc protection, involves the use of oxazolidinone intermediates. researchgate.netacs.org This method offers excellent control and can be adapted for various amino acids and aldehydes. One common pathway involves the acid-catalyzed condensation of an Fmoc-protected amino acid with an aldehyde to form a stable 5-oxazolidinone (B12669149) ring. researchgate.netacs.org

This oxazolidinone intermediate is then subjected to a reductive ring-opening. researchgate.net A frequently used reagent system for this step is a combination of triethylsilane (Et3SiH) and trifluoroacetic acid (TFA). acs.orgacs.org This process cleaves the oxazolidinone ring to furnish the N-alkyl-N-Fmoc amino acid in good yield. researchgate.net This methodology is particularly valuable as it provides a general route to N-alkylated amino acids bearing base-labile protecting groups like Fmoc, which are difficult to synthesize via traditional alkylation methods that often employ strong bases. acs.orgresearchgate.net

Implementation of Fmoc Protection Chemistry in Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its unique cleavage properties. americanpeptidesociety.orgwikipedia.org Its application is critical for using N-4-trifluoromethylbenzyl-glycine as a building block in peptide chains.

Principles of Fmoc Group Installation

Once the N-(4-trifluoromethylbenzyl)-glycine scaffold is synthesized, the Fmoc group is installed on the secondary amine. This is typically achieved by reacting the N-alkylated amino acid with an Fmoc-donating reagent in the presence of a mild base. The most common reagents for this purpose are 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). wikipedia.org

The reaction is generally performed in a mixed solvent system, such as aqueous dioxane or aqueous sodium bicarbonate, to ensure the solubility of both the amino acid and the Fmoc reagent. rsc.org Fmoc-OSu is often preferred over Fmoc-Cl as it is more stable and tends to result in cleaner reactions with fewer side products. The basic conditions facilitate the deprotonation of the amine, enhancing its nucleophilicity for the attack on the Fmoc reagent. organic-chemistry.org

Strategic Fmoc Deprotection in Complex Synthetic Sequences

The strategic advantage of the Fmoc group lies in its lability to basic conditions, while remaining stable to acids. americanpeptidesociety.orgwikipedia.org This orthogonality is essential in SPPS, allowing for the selective removal of the N-terminal Fmoc group without disturbing acid-labile side-chain protecting groups or the linkage of the peptide to the resin support. wikipedia.orgthermofisher.com

The standard procedure for Fmoc deprotection involves treating the peptide-resin with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govuci.eduspringernature.com The deprotection occurs via a β-elimination mechanism. nih.govnih.gov The base abstracts the acidic proton on the fluorene (B118485) ring, leading to the elimination of dibenzofulvene and carbon dioxide, liberating the free amine of the N-terminal amino acid. nih.gov This newly exposed amine is then ready for coupling with the next Fmoc-protected amino acid in the sequence, allowing for the stepwise elongation of the peptide chain. nih.gov The stability of the N-benzyl group under these conditions ensures the integrity of the modified residue throughout the synthesis.

Asymmetric Synthesis Approaches for Related Chiral Fluorinated Amino Acid Derivatives

The stereocontrolled introduction of fluorinated moieties into amino acid scaffolds presents a formidable task in synthetic chemistry. nih.gov The development of asymmetric methods to produce enantiomerically pure fluorinated amino acids is crucial, as the biological activity of these compounds is highly dependent on their stereochemistry. nih.gov Strategies often focus on the asymmetric alkylation of glycine equivalents, where a chiral auxiliary or catalyst directs the formation of one enantiomer over the other.

Utilization of Chiral Nickel(II) Complexes of Schiff Bases

A powerful and widely adopted strategy for the asymmetric synthesis of non-canonical amino acids, including fluorinated analogs, involves the use of chiral nickel(II) complexes of glycine Schiff bases. nih.govnih.gov This method relies on a stoichiometric chiral auxiliary approach, where a chiral ligand, typically derived from an amino acid itself, is complexed with Ni(II) and a glycine Schiff base. The resulting planar complex effectively shields one face of the glycine carbanion, leading to highly diastereoselective alkylation upon reaction with an electrophile. beilstein-journals.orgnih.gov

The complex, often derived from (S)- or (R)-2-N-(N'-benzylprolyl)aminobenzophenone (BPB), serves as a chiral nucleophilic glycine equivalent. The alkylation of this complex with an appropriate electrophile, such as 4-(trifluoromethyl)benzyl bromide, would be the key step to forming the desired amino acid backbone. The high diastereoselectivity of this transformation is attributed to the steric hindrance provided by the aryl moiety of the complex, which blocks one face of the enolate. beilstein-journals.orgnih.gov

Following the alkylation step, the newly formed amino acid is liberated from the complex via acidic hydrolysis. The chiral auxiliary can often be recovered and reused. The free amino acid can then be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group to yield the final product, N-Fmoc-4-trifluoromethylbenzyl-glycine, ready for use in solid-phase peptide synthesis. chemrxiv.org This methodology has been successfully applied to the synthesis of a wide range of fluorinated amino acids with excellent enantiomeric purities. beilstein-journals.orgchemrxiv.org

EntryElectrophileProductYield (%)Diastereomeric Excess (d.e. %)
13,5-Bis(trifluoromethyl)benzyl bromide(S)-3,5-Bis(trifluoromethyl)phenylalanine derivative95>98
22,3,4,5,6-Pentafluorobenzyl bromide(S)-2,3,4,5,6-Pentafluorophenylalanine derivative92>98
31-Trifluoro-3-iodobutane(S)-Trifluorovaline derivative75>96
41,1,1-Trifluoro-3-iodopropane(S)-Trifluoronorvaline derivative88>96

This table presents representative results for the alkylation of a chiral Ni(II) complex with various fluorinated electrophiles, demonstrating the method's versatility and high stereoselectivity. Data compiled from related studies. beilstein-journals.orgnih.gov

Methodological Advancements in Stereoselective Alkylation

Beyond the use of stoichiometric chiral auxiliaries like the Ni(II) complexes, significant progress has been made in catalytic asymmetric alkylation methods. Phase-transfer catalysis (PTC) has emerged as a particularly effective technique for the enantioselective synthesis of α-amino acids. acs.org

In this approach, an achiral glycine Schiff base ester, such as N-(diphenylmethylene)glycine tert-butyl ester, is alkylated in a biphasic system. A chiral phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt derived from cinchona alkaloids, transports the glycine enolate from the aqueous phase to the organic phase, where it reacts with the electrophile (e.g., 4-trifluoromethylbenzyl bromide). The chiral environment created by the catalyst complexed with the enolate dictates the stereochemical outcome of the alkylation, leading to the preferential formation of one enantiomer. researchgate.net

Key advantages of this method include the use of a catalytic amount of the chiral source and mild reaction conditions. Researchers have developed increasingly sophisticated catalysts that provide high enantioselectivities (often >95% ee) for the benzylation of glycine imines. acs.orgresearchgate.net

Recent advancements have also explored dual photoredox and copper catalysis for the asymmetric C(sp³)-H alkylation of glycine esters, offering novel pathways for forming carbon-carbon bonds under mild conditions. core.ac.uk These methods utilize a photocatalyst to generate a radical species from the glycine derivative, which is then intercepted by a copper catalyst complexed with a chiral ligand to control the stereoselectivity of the subsequent alkylation. core.ac.uk

EntryCatalyst SystemElectrophileYield (%)Enantiomeric Excess (ee %)
1Cinchona-derived PTCBenzyl bromide9596
2(S)-Xyl-BINAP/CuNHS-ester of Butyric Acid8592
3NOBIN derivative/PTCAllyl bromide9194
4Chiral Phosphoric Acid/Photoredoxα-Bromo acetophenone7890

This table showcases results from various catalytic asymmetric alkylation methods for glycine derivatives. PTC = Phase-Transfer Catalyst; NHS = N-Hydroxysuccinimide; NOBIN = 2-amino-2'-hydroxy-1,1'-binaphthyl. Data compiled from representative studies. acs.orgresearchgate.netcore.ac.uk

Scalability and Process Optimization in Preparative Asymmetric Synthesis

A critical consideration for any synthetic methodology is its applicability to large-scale preparation. The synthesis of fluorinated amino acids, particularly for use in drug development or protein engineering, requires robust and scalable procedures. nih.gov The use of chiral Ni(II) complexes has proven to be amenable to gram-scale synthesis, a key advantage for producing sufficient quantities of these valuable building blocks. beilstein-journals.orgchemrxiv.orgchemrxiv.org

Optimization of the reaction conditions is crucial for scaling up. This includes factors such as the choice of base, solvent, reaction temperature, and time. nih.gov For instance, in the alkylation of Ni(II) complexes, a switch from methanolic potassium hydroxide (B78521) to stronger bases or different solvent systems can significantly impact the yield and diastereoselectivity. chemrxiv.org Similarly, the synthesis of the alkylating agents themselves, such as fluorinated alkyl iodides, often requires optimization for large-scale production to ensure high yields and purity. beilstein-journals.orgnih.gov

Applications in Peptide Chemistry and Peptidomimetics Design

Integration into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The primary method for incorporating N-Fmoc-4-trifluoromethylbenzyl-glycine into a growing peptide chain is through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This technique allows for the sequential addition of amino acids to a solid support, but the inclusion of N-alkylated residues like this one presents specific challenges and requires protocol optimization.

Mechanistic Considerations of Fmoc-SPPS with N-Alkylated Glycines

The standard Fmoc-SPPS involves two key steps: the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain using a base (typically piperidine), and the coupling of the next Fmoc-protected amino acid. embrapa.bryoutube.com The introduction of an N-alkylated residue, particularly one with a bulky substituent like the 4-trifluoromethylbenzyl group, complicates the coupling step.

The secondary amine of N-alkylated amino acids is sterically hindered, which significantly reduces its nucleophilicity and slows down the rate of peptide bond formation compared to primary amino acids. nih.gov Furthermore, the tertiary amide bond formed after coupling is conformationally distinct. N-alkylation can increase the propensity for diketopiperazine (DKP) formation, an intramolecular cyclization reaction that cleaves the first two amino acids from the solid support, thereby truncating the peptide chain. uniurb.itiris-biotech.de This side reaction is especially prevalent when proline or glycine (B1666218) is in the C-terminal position of the dipeptide on the resin, as the flexibility of glycine and the unique geometry of proline can facilitate the necessary cis-amide bond conformation for cyclization. iris-biotech.denih.gov

Impact on Peptide Chain Integrity and Yield

This table is illustrative and actual results depend heavily on the specific sequence, coupling methods, and resin used.

Rational Design of Peptidomimetics Incorporating this compound

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties, such as enhanced stability or receptor affinity. This compound is a valuable building block in this context precisely because of the structural and chemical changes it imparts.

Conformational Analysis and Control of Secondary Structures

The substitution of an amide proton with an alkyl group has profound consequences for the peptide's backbone conformation. The amide proton is a crucial hydrogen bond donor that stabilizes secondary structures like α-helices and β-sheets. By replacing this proton, N-alkylation acts as a "structure breaker," disrupting these ordered conformations. wikipedia.orgcam.ac.uk

The incorporation of the N-(4-trifluoromethylbenzyl)-glycine residue achieves several conformational effects:

Elimination of Hydrogen Bonding: The tertiary amide bond formed cannot act as a hydrogen bond donor, which locally disrupts regular secondary structures. wikipedia.org

Steric Influence: The bulky 4-trifluoromethylbenzyl group imposes significant steric constraints on the peptide backbone, restricting the allowable values for the phi (Φ) and psi (Ψ) dihedral angles around the residue. This can be used to force specific turns or kinks in the peptide chain.

Amide Bond Isomerism: N-alkylation can lower the energy barrier between the cis and trans conformations of the preceding amide bond, increasing the population of the cis isomer, which is typically energetically unfavorable in non-proline residues. cam.ac.uk This can induce β-turn-like structures. nih.gov

These effects allow chemists to exert a degree of control over the peptide's three-dimensional shape, which is critical for its interaction with biological targets.

Enhancing Proteolytic Resistance and Metabolic Stability

One of the most significant drawbacks of natural peptides as therapeutic agents is their rapid degradation by proteases in the body. nih.gov Proteolytic enzymes recognize and bind to specific peptide sequences, catalyzing the hydrolysis of amide bonds.

The incorporation of this compound is a highly effective strategy for enhancing metabolic stability. acs.org The modification of the peptide backbone at the nitrogen atom interferes with protease recognition and cleavage in two main ways:

Loss of Recognition Elements: The absence of the N-H proton, a key recognition element for many proteases, prevents the formation of crucial hydrogen bonds between the enzyme and the substrate. wikipedia.org

Steric Shielding: The bulky benzyl (B1604629) substituent acts as a steric shield, physically blocking the active site of the protease from accessing the scissile amide bond. nih.gov

Peptides containing N-alkylated residues, therefore, exhibit a significantly longer half-life in biological systems, as they are resistant to degradation by common proteases like trypsin and chymotrypsin. wikipedia.orgacs.org This enhanced stability is a critical attribute for the development of peptide-based drugs.

Table 3: Research Findings on N-Alkylation and Proteolytic Stability

Peptide Type Key Structural Feature Susceptibility to Proteolysis Rationale
Native Peptide Standard peptide bonds (-CO-NH-) High The amide bond is a natural substrate for proteases.

Table 4: List of Mentioned Chemical Compounds

Compound Name Abbreviation / Common Name
This compound N/A
Fluorenylmethyloxycarbonyl Fmoc
Piperidine (B6355638) N/A
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate HATU
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTU
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate PyBOP
Diisopropylcarbodiimide DIC
1-Hydroxybenzotriazole HOBt
O-(6-Chlorobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate HCTU
(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate PyAOP

Modulation of Bioactivity and Receptor Selectivity through N-Substitution

The N-substitution on the glycine backbone is a key feature for modulating the biological activity and receptor selectivity of synthetic peptides. The 4-trifluoromethylbenzyl group, in particular, offers several advantages:

Steric Influence : The bulky benzyl group can influence the conformational flexibility of the peptide backbone. This can lock the peptide into a specific bioactive conformation, leading to higher binding affinity and selectivity for a particular receptor.

Electronic Effects : The trifluoromethyl group is a strong electron-withdrawing group. This alters the electronic distribution of the benzyl ring, which can influence non-covalent interactions such as pi-stacking or dipole-dipole interactions with the target receptor. These interactions are critical for molecular recognition and binding affinity.

Metabolic Stability : The presence of the N-benzyl group can protect the adjacent peptide bond from enzymatic degradation by peptidases, thereby increasing the in vivo half-life of the resulting peptide.

While direct research on the specific modulatory effects of this compound on receptor selectivity is not extensively published, the principles of using N-substituted amino acids are well-established. For example, other N-substituted glycines, such as N-benzylglycine, are used to create peptide-based pharmaceuticals targeting specific biological pathways. chemimpex.com The introduction of such modifications is a key strategy in medicinal chemistry to fine-tune the pharmacological profile of a lead compound.

This compound as a Chemical Building Block in Combinatorial Chemistry

Combinatorial chemistry aims to synthesize a large number of different but structurally related molecules, known as a compound library, for high-throughput screening. This compound is an ideal building block for such purposes.

Facilitating the Creation of Diverse Compound Libraries

The use of this compound in combinatorial libraries introduces significant structural diversity. By incorporating this building block into a peptide or small molecule library, chemists can systematically vary the steric and electronic properties at a specific position. This allows for a comprehensive exploration of the structure-activity relationship (SAR), which is fundamental to identifying a potent and selective drug candidate.

The generation of libraries using Fmoc-protected amino acids is a cornerstone of modern drug discovery. beilstein-journals.org The ability to use a diverse set of building blocks, including non-proteinogenic amino acids like this compound, expands the chemical space that can be explored, increasing the probability of finding novel bioactive compounds.

Strategies for Generating Novel Chemotypes for Screening

Novel chemotypes—distinct molecular scaffolds—are highly sought after in drug discovery as they can lead to new intellectual property and potentially overcome challenges associated with existing drug classes. The use of this compound can be part of several strategies to generate such chemotypes:

Peptoid Synthesis : Peptoids, or N-substituted glycines, are a class of peptidomimetics that have shown great promise in drug discovery. By using a variety of N-substituted glycines, including this compound, highly diverse peptoid libraries can be synthesized. These libraries are screened for a wide range of biological activities.

Scaffold Decoration : This compound can be used to "decorate" a central molecular scaffold. The 4-trifluoromethylbenzyl group can be systematically introduced at various positions of the scaffold to probe the binding pocket of a target protein.

Fragment-Based Drug Discovery (FBDD) : In FBDD, small molecular fragments are screened for weak binding to a biological target. The 4-trifluoromethylbenzyl moiety could be part of a fragment library. Once a hit is identified, the fragment can be grown or linked with other fragments to create a more potent lead molecule. The Fmoc-glycine portion provides a convenient handle for further chemical elaboration.

The versatility of this compound makes it a valuable tool for chemists to create innovative molecular structures for biological screening, ultimately contributing to the discovery of new therapeutic agents.

Functional Applications in Biochemical and Medicinal Research

Role in Targeted Drug Discovery and Development

The design of highly specific and stable therapeutic agents is a primary goal in drug discovery. The incorporation of non-canonical amino acids like 4-trifluoromethylbenzyl-glycine (once the Fmoc group is removed) can be a key strategy in achieving this.

The synthesis of peptides and peptidomimetics with enhanced therapeutic properties often relies on the integration of unnatural amino acids. The 4-trifluoromethylbenzyl-glycine component of the title compound offers several potential advantages in this context. The trifluoromethyl (CF3) group is a well-known bioisostere for a methyl group but with significantly different electronic properties. nih.gov Its strong electron-withdrawing nature can influence the acidity of nearby protons and alter non-covalent interactions, potentially leading to enhanced binding affinity and selectivity for a biological target. nih.gov

Furthermore, the C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by cytochrome P450 enzymes. nih.gov This metabolic stability is a critical attribute for increasing the in vivo half-life of peptide-based drugs. By introducing 4-trifluoromethylbenzyl-glycine into a peptide sequence, medicinal chemists can create analogues of bioactive peptides with improved pharmacokinetic profiles.

Table 1: Potential Contributions of 4-(Trifluoromethyl)benzyl-glycine in Peptide Therapeutics

Feature of 4-(Trifluoromethyl)benzyl-glycinePotential Therapeutic AdvantageRationale
Enhanced Metabolic Stability Increased drug half-life and bioavailability.The high strength of the C-F bond in the trifluoromethyl group resists oxidative metabolism. nih.gov
Modulated Binding Affinity Improved potency and selectivity of the therapeutic.The electron-withdrawing nature of the CF3 group can alter the electronic landscape of the molecule, leading to more favorable interactions with the target protein.
Increased Lipophilicity Enhanced cell membrane permeability.The trifluoromethyl group can increase the lipophilicity of the parent molecule, which may facilitate its passage across cellular membranes to reach intracellular targets. nih.gov

Beyond its direct incorporation into therapeutics, the unique properties of fluorinated amino acids lend themselves to the design of advanced drug delivery systems. While no specific use of N-Fmoc-4-trifluoromethylbenzyl-glycine in this area has been documented, its derivatives could theoretically be incorporated into peptide-based nanostructures or carriers. For instance, peptides containing this amino acid could be designed to self-assemble into nanoparticles for encapsulating and delivering other therapeutic agents. The fluorine atoms could also serve as a tag for imaging and tracking the delivery vehicle within the body.

The design of such systems would be guided by principles of molecular self-assembly, where the hydrophobicity of the trifluoromethylbenzyl group could be leveraged to drive the formation of a nanoparticle core, while hydrophilic amino acids could form a stabilizing outer shell.

Advanced Biochemical Screening Methodologies Leveraging Fluorine Tagging

The presence of fluorine provides a powerful and unique spectroscopic handle for biochemical assays, as the 19F nucleus is 100% naturally abundant, has a spin of ½, and is virtually absent in biological systems. This makes it an ideal probe for nuclear magnetic resonance (NMR) studies.

One of the most promising hypothetical applications of this compound is in the realm of fragment-based drug discovery (FBDD) using ¹⁹F NMR spectroscopy. In this approach, small, fluorinated molecules (fragments) are screened for their ability to bind to a target protein. The chemical environment of the fluorine nucleus is highly sensitive to its surroundings, and a change in the ¹⁹F NMR signal upon addition of the target protein indicates a binding event.

A fragment library could include 4-trifluoromethylbenzyl-glycine (after deprotection). If this fragment binds to a protein of interest, the trifluoromethyl group's ¹⁹F NMR signal would likely shift or broaden, confirming the interaction. This provides a rapid and sensitive method for identifying initial hits that can then be optimized into more potent inhibitors.

Table 2: Hypothetical ¹⁹F NMR Screening Data for a Fluorinated Fragment

FragmentTarget Protein¹⁹F NMR Signal Change (Δδ in ppm)Binding Indicated
4-(Trifluoromethyl)benzyl-glycineProtein Kinase A0.5Yes
4-(Trifluoromethyl)benzyl-glycineBovine Serum Albumin0.01No (Non-specific)
Fluorinated Control CompoundProtein Kinase A0.02No

The FAXS technique is another ¹⁹F NMR-based method that can detect ligand binding, particularly for larger protein targets. This method relies on the principle that the ¹⁹F signal of a small, fluorinated ligand will be significantly broadened upon binding to a large, slowly tumbling protein. This line broadening is a sensitive indicator of a binding event. A compound like 4-trifluoromethylbenzyl-glycine would be an excellent candidate for a FAXS screening library due to the three equivalent fluorine atoms on the trifluoromethyl group, which would provide a strong and easily detectable NMR signal.

The 3-FABS method is a specific application of ¹⁹F NMR designed to monitor enzyme activity and screen for inhibitors. In a typical 3-FABS assay, a substrate is labeled with a trifluoromethyl group. The enzymatic conversion of the substrate to a product results in a change in the chemical environment of the CF3 group, leading to a new, distinct signal in the ¹⁹F NMR spectrum.

One could envision the synthesis of a substrate for a specific enzyme that incorporates the 4-trifluoromethylbenzyl-glycine moiety. The rate of the appearance of the product's ¹⁹F signal could be monitored in the presence of potential inhibitors. A decrease in the rate of product formation would indicate that the tested compound is an effective inhibitor of the enzyme.

This compound represents a chemical entity with considerable, albeit largely underexplored, potential in the fields of medicinal chemistry and biochemical research. Its structure combines the synthetic utility of an Fmoc-protected amino acid with the advantageous properties of a trifluoromethyl group. While specific documented applications of this compound are scarce, the well-established principles of using fluorinated amino acids in drug design and as probes in advanced screening methodologies provide a clear roadmap for its potential future use. From enhancing the metabolic stability of peptide therapeutics to serving as a sensitive reporter in ¹⁹F NMR-based screening, the functional applications of this compound and its derivatives are poised for future investigation.

Development of Molecular Probes for Enzyme Kinetics and Interactions

There is a lack of specific published research demonstrating the use of this compound in the development of molecular probes for studying enzyme kinetics and interactions. While peptides containing fluorinated non-natural amino acids are utilized as probes, for instance in fluorescence polarization assays or as ¹⁹F-NMR reporters to monitor binding events, specific examples and data for peptides derived from this particular compound are not available in the reviewed literature. The synthesis of such probes would involve incorporating the 4-trifluoromethylbenzyl-glycine residue into a peptide sequence designed to interact with a specific enzyme. The trifluoromethyl group could then serve as a spectroscopic marker to report on the binding and kinetics of the peptide-enzyme interaction. However, without experimental data, any discussion remains speculative.

Elucidating Molecular Recognition and Protein-Ligand Interactions

Influence of Trifluoromethylbenzyl Moiety on Binding Affinities

While the trifluoromethyl group is known to often enhance the binding affinity of ligands to proteins, there is a lack of specific quantitative data, such as binding affinity constants (e.g., Kd, IC₅₀), from studies that have systematically incorporated 4-trifluoromethylbenzyl-glycine into peptides to measure this effect. Such studies would typically involve comparing the binding of a parent peptide to its analogue containing the trifluoromethylbenzyl-glycine residue. The expected contribution of the trifluoromethylbenzyl moiety would be through a combination of hydrophobic interactions, where the benzyl (B1604629) group fits into a hydrophobic pocket of the protein, and potentially favorable electrostatic interactions involving the highly electronegative fluorine atoms. Without dedicated research on this compound, it is not possible to provide a data table or detailed research findings on its specific influence on binding affinities.

Analytical Characterization Techniques for Fluorinated N Alkylated Amino Acid Derivatives

Chromatographic Separation and Purity Assessment

Chromatographic methods are indispensable for both the purification and the analytical assessment of N-Fmoc-4-trifluoromethylbenzyl-glycine, providing critical data on its purity and behavior in separation systems.

High Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing and purifying Fmoc-protected amino acids. For a compound like this compound, reverse-phase HPLC (RP-HPLC) is typically the method of choice. This involves a non-polar stationary phase (commonly C8 or C18) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as trifluoroacetic acid (TFA).

For analytical purposes, a gradient elution is employed where the concentration of the organic solvent is increased over time. This allows for the efficient separation of the target compound from impurities, which may include starting materials from the synthesis (e.g., glycine (B1666218), 4-(trifluoromethyl)benzyl bromide) or by-products. The high hydrophobicity imparted by both the Fmoc group and the trifluoromethylbenzyl moiety results in a significant retention time.

For preparative HPLC, the same principles apply but on a larger scale to isolate the pure compound. The conditions are optimized to maximize throughput and resolution, yielding the highly pure material required for subsequent synthetic steps.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm and 301 nm
Expected R.T. Highly retained due to hydrophobic nature

Note: This table represents typical starting conditions for method development and may require optimization.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Mass and Purity Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass detection capabilities of mass spectrometry. This technique is invaluable for the characterization of this compound. Following chromatographic separation, the eluent is directed into the mass spectrometer.

Electrospray ionization (ESI) is a common ionization source for this type of molecule. In positive ion mode, the compound is typically observed as its protonated molecular ion [M+H]⁺, and potentially as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The high-resolution mass spectrometry (HRMS) data provides an exact mass, which can be used to confirm the elemental composition of the molecule with high confidence. The theoretical exact mass of this compound (C₂₅H₂₀F₃NO₄) is 455.1344 g/mol . LC-MS analysis provides an experimental value that can be compared to this theoretical mass, confirming the identity of the synthesized compound.

Table 2: Expected Mass Spectrometry Data for this compound

Ion SpeciesFormulaTheoretical m/z
[M+H]⁺ C₂₅H₂₁F₃NO₄⁺456.1417
[M+Na]⁺ C₂₅H₂₀F₃NNaO₄⁺478.1237
[M-Fmoc+H]⁺ C₁₀H₁₁F₃NO₂⁺234.0736

Advanced Chiral Separation Techniques for Enantiomeric Purity of Analogues

While this compound itself is achiral, many of its analogues derived from other amino acids are chiral. Assessing the enantiomeric purity of these related compounds is critical, as biological activity is often stereospecific. Advanced chiral separation techniques, such as chiral HPLC, are employed for this purpose. nih.govnih.gov

Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a chiral compound, leading to their separation. chiraltech.comsigmaaldrich.com For N-protected amino acids, macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin-based CHIROBIOTIC T) have shown broad applicability. sigmaaldrich.com The separation mechanism often involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric repulsion between the analyte and the chiral selector.

Alternatively, the indirect approach involves derivatizing the chiral amino acid analogue with a chiral derivatizing agent, such as Marfey's reagent, to form diastereomers. researchgate.net These diastereomers can then be readily separated on a standard achiral reverse-phase column. Capillary electrophoresis (CE) with chiral selectors like cyclodextrins also serves as a powerful technique for the enantiomeric separation of amino acids and their derivatives. researchgate.net

Spectroscopic Methods for Structural and Quantitative Analysis

Spectroscopic techniques provide detailed information about the chemical structure and concentration of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy, including ¹H and ¹⁹F NMR

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR) provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum would show characteristic signals for the aromatic protons of the fluorenyl group (typically between 7.3 and 7.8 ppm), the protons of the trifluoromethylbenzyl group (aromatic protons as a distinct AA'BB' system and the benzylic CH₂), the glycine CH₂ protons, and the aliphatic protons of the Fmoc group.

¹⁹F NMR (Fluorine-19 NMR) is particularly useful for fluorinated compounds. It provides a highly sensitive and specific signal for the trifluoromethyl (CF₃) group. The spectrum for this compound would exhibit a singlet at a chemical shift characteristic for a CF₃ group attached to a benzene (B151609) ring (typically around -62 to -64 ppm relative to CFCl₃). The absence of other fluorine signals confirms the singular presence of the CF₃ group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Fmoc Quantitation and Concentration Determination

UV-Vis spectroscopy is a simple yet robust method used to determine the concentration of Fmoc-containing compounds. The fluorenyl group of the Fmoc protector has a strong chromophore with characteristic absorbance maxima.

This property is widely exploited in solid-phase peptide synthesis (SPPS) to quantify the loading of an Fmoc-amino acid onto a resin. biotage.com The Fmoc group is cleaved from the resin-bound amino acid using a solution of a secondary amine, typically 20% piperidine (B6355638) in dimethylformamide (DMF). mostwiedzy.pl This cleavage reaction liberates the Fmoc group, which then reacts with piperidine to form a dibenzofulvene-piperidine adduct. nih.gov This adduct has strong UV absorbance maxima at approximately 289 nm and 301 nm. nih.govnih.gov

By measuring the absorbance of the cleavage solution at one of these wavelengths (commonly 301 nm) and applying the Beer-Lambert law (A = εcl), the concentration, and thus the quantity of the released Fmoc adduct, can be accurately calculated. rsc.org This value directly corresponds to the amount of the amino acid that was attached to the resin. This method is also applicable for determining the concentration of this compound in solution.

Table 3: Molar Absorption Coefficients for Fmoc-Piperidine Adduct in 20% Piperidine/DMF

Wavelength (λ)Molar Absorption Coefficient (ε) in L mol⁻¹ cm⁻¹
~301 nm 7800 - 8021 nih.govnih.govrsc.org
~289 nm 5800 - 6089 nih.govnih.gov

Note: The exact value of the molar absorption coefficient can vary slightly between different literature sources and experimental conditions. nih.gov

Q & A

Q. What are the recommended methodologies for synthesizing N-Fmoc-4-trifluoromethylbenzyl-glycine, and how can coupling efficiency be optimized?

Answer:

  • Synthesis Protocol : Use solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Activate the carboxyl group of the amino acid with coupling reagents like HBTU or HATU in DMF. Monitor coupling efficiency via Kaiser or chloranil tests.
  • Optimization : Adjust equivalents of activated amino acid (1.5–3.0 eq) and coupling time (30–120 min) based on steric hindrance from the trifluoromethylbenzyl group. Pre-activation with DIPEA (2–4 eq) improves reaction kinetics .

Q. How should researchers purify this compound, and what analytical techniques validate purity?

Answer:

  • Purification : Use reverse-phase HPLC with a C18 column. Mobile phase: gradient of water (0.1% TFA) and acetonitrile. Collect fractions at 230 nm UV detection.
  • Validation : Confirm purity (>98%) via:
    • HPLC-UV : Retention time consistency.
    • Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) matching theoretical mass.
    • TLC : Rf value comparison with standards (silica gel, ethyl acetate/hexane) .

Q. What solvent systems are compatible with this compound during synthesis?

Answer:

  • Preferred Solvents : DMF, DCM, or THF for dissolution and coupling.

  • Avoid : Protic solvents (e.g., methanol, water) during Fmoc deprotection, as they may hydrolyze the Fmoc group prematurely.

  • Solubility Data :

    SolventSolubility (mg/mL)
    DMF>50
    DCM~30
    THF~20

Advanced Research Questions

Q. How does the trifluoromethylbenzyl group influence the stability of this compound under basic conditions?

Answer:

  • Stability Challenges : The electron-withdrawing CF₃ group increases susceptibility to β-elimination during Fmoc deprotection with piperidine.
  • Mitigation : Use 20% piperidine in DMF for ≤5 min. For sensitive sequences, substitute with milder bases (e.g., 2% DBU in DMF). Monitor by LC-MS for degradation products (e.g., Michael adducts) .

Q. What strategies resolve contradictions in NMR data for this compound derivatives?

Answer:

  • Common Pitfalls : Signal splitting due to rotameric conformations (from Fmoc group) or incomplete deuteration.
  • Solutions :
    • Acquire ¹³C NMR and DEPT-135 to distinguish carbonyl/aromatic signals.
    • Use high-field NMR (≥400 MHz) and elevated temperature (40–60°C) to average rotamers.
    • Compare with computational predictions (DFT) for ambiguous peaks .

Q. How can researchers quantify trace impurities (e.g., diastereomers) in this compound?

Answer:

  • Analytical Workflow :
    • Chiral HPLC : Use a Chiralpak IG-3 column with n-hexane/isopropanol (85:15).
    • LOQ/LOD : Validate via spiked samples (LOQ: 0.1%, LOD: 0.03%).
    • MS/MS Fragmentation : Characterize impurities by collision-induced dissociation (CID) .

Q. What role does this compound play in peptide engineering for hydrophobic interaction studies?

Answer:

  • Applications :
    • Membrane Protein Mimetics : Incorporate into transmembrane domains to probe lipid interactions.
    • Thermodynamic Analysis : Measure ΔG of folding via urea gradient gels or ITC.
    • Case Study : A 2023 study reported enhanced α-helix stability (ΔTm +8°C) when substituted in a model peptide .

Methodological Considerations

Q. How should researchers design controlled experiments to assess the impact of this compound on peptide aggregation?

Answer:

  • Experimental Design :
    • Test Groups : Peptides with/without the CF₃-benzyl group.
    • Assays : Thioflavin T fluorescence (kinetics), TEM for fibril morphology.
    • Controls : Include scrambled sequences and solvent blanks.
  • Statistical Analysis : Use ANOVA with post-hoc Tukey tests (p<0.05) .

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